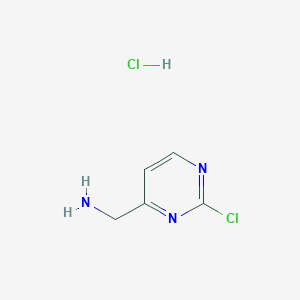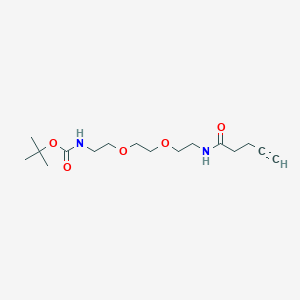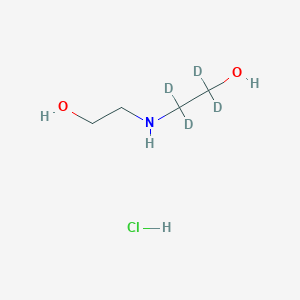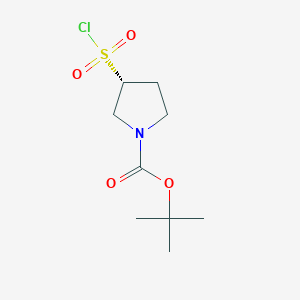
(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Overview
Description
“®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H16ClNO4S and a molecular weight of 269.75 . It is used extensively in scientific research due to its unique properties, making it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a chlorosulfonyl group attached to it.
Physical And Chemical Properties Analysis
“®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate” is an oil-like substance that should be stored at temperatures below -10°C .
Scientific Research Applications
Asymmetric Synthesis of Substituted Pyrrolidines :
- Chung et al. (2005) discuss an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing a practical asymmetric synthesis pathway (Chung et al., 2005).
Synthesis of Enantiomerically Pure Prolinols :
- Funabiki et al. (2008) describe the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols, highlighting the role of similar compounds in stereoselective reductions (Funabiki et al., 2008).
Crystal Structure Analysis :
- Naveen et al. (2007) conducted a study on the synthesis and crystal structure of Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, providing insights into molecular structures (Naveen et al., 2007).
Molecular Docking Study for Antithrombin Activity :
- Ayan et al. (2013) explored the asymmetric synthesis of pyrrolidine derivatives with potential antithrombin activity, demonstrating the use of molecular docking studies in drug discovery (Ayan et al., 2013).
Synthesis of Macrocyclic Tyk2 Inhibitors :
- Sasaki et al. (2020) reported an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which were instrumental in developing novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Application in Coupling Reactions :
- Wustrow and Wise (1991) studied the coupling of arylboronic acids with a partially reduced pyridine derivative, demonstrating the compound's role in facilitating such reactions (Wustrow & Wise, 1991).
Fluoropyrrolidine Stereochemistry :
- Procopiou et al. (2016) focused on determining the absolute configuration of fluoropyrrolidine derivatives, which is key in understanding their chemical behavior (Procopiou et al., 2016).
Influenza Neuraminidase Inhibitors :
- Wang et al. (2001) describe the synthesis of a potent influenza neuraminidase inhibitor, illustrating the compound's potential in antiviral research (Wang et al., 2001).
Safety And Hazards
The compound is classified as dangerous, with the hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
tert-butyl (3R)-3-chlorosulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNFZSSXSSJBA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



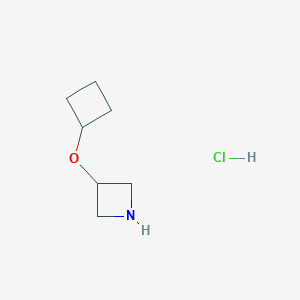
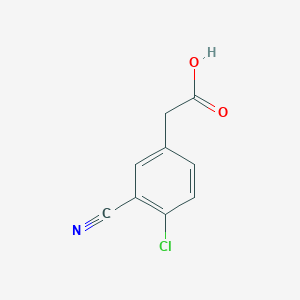

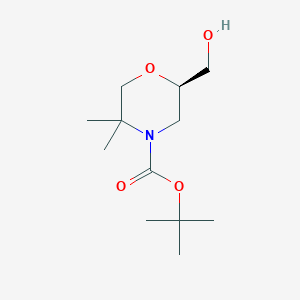
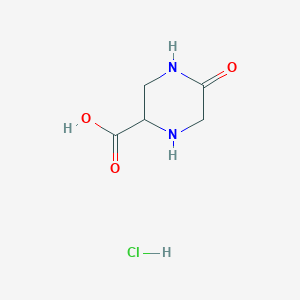
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)
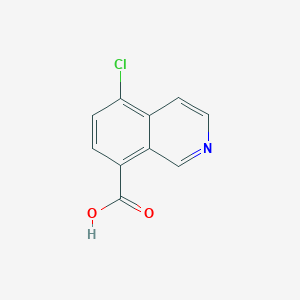
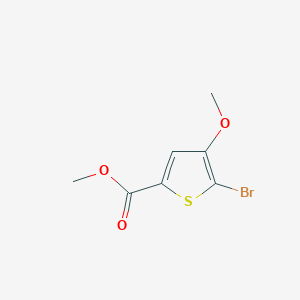
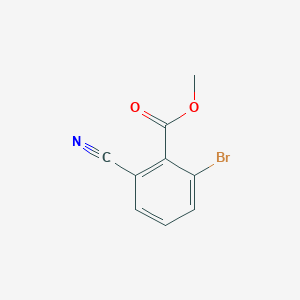
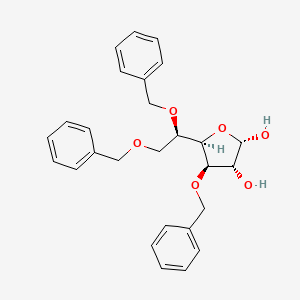
![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)
